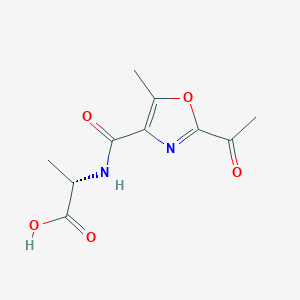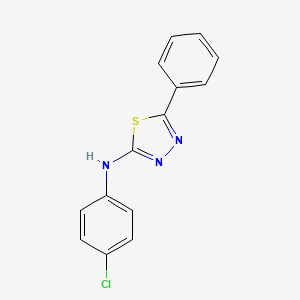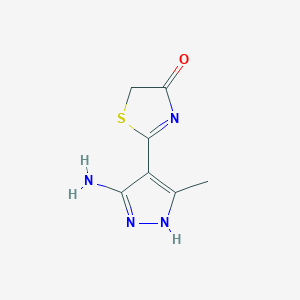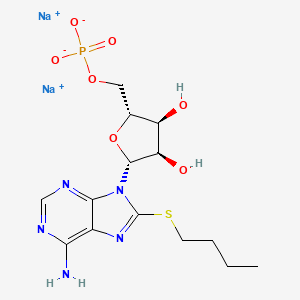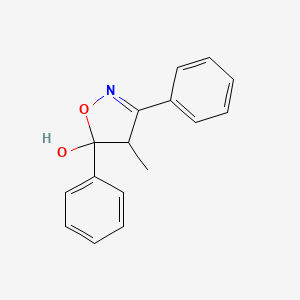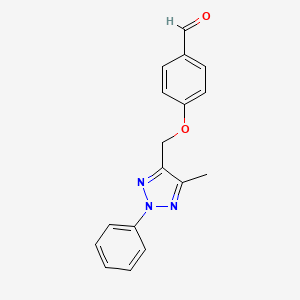
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a benzaldehyde group attached to a triazole ring, which is further substituted with a methyl and phenyl group.
Vorbereitungsmethoden
The synthesis of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a benzyl halide in the presence of a base.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Chemischer Reaktionen
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-((5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methoxy)benzaldehyde can be compared with other triazole derivatives, such as:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and biological activity.
Triazole-Pyrimidine Hybrids: These compounds combine the triazole ring with a pyrimidine ring, offering unique properties for neuroprotective and anti-inflammatory applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
645391-55-5 |
|---|---|
Molekularformel |
C17H15N3O2 |
Molekulargewicht |
293.32 g/mol |
IUPAC-Name |
4-[(5-methyl-2-phenyltriazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H15N3O2/c1-13-17(12-22-16-9-7-14(11-21)8-10-16)19-20(18-13)15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
InChI-Schlüssel |
IELKJWCLJCTIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(N=C1COC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
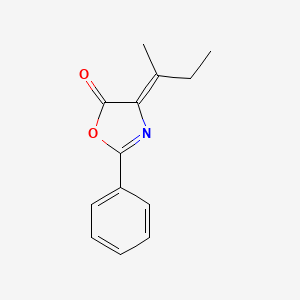
![4-[(2,6-Dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline;methanesulfonic acid](/img/structure/B12898627.png)
